2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol is an organic compound with a complex structure consisting of a fluoro-substituted phenol ring connected to a pyridinyl-substituted oxadiazole ring system, which in turn is linked to a pyrrolo[2,3-b]pyridine moiety. This intricate molecular architecture suggests potential utility in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol typically involves multi-step synthetic procedures:
Formation of the Pyrrolo[2,3-b]pyridine Core: : This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Construction of the Oxadiazole Ring: : The oxadiazole ring can be formed by reacting amidoxime with a carboxylic acid or its derivatives, often in the presence of dehydrating agents.
Coupling Reactions: : The pyridin-2-yl group is introduced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, using suitable boronic acids or stannanes.
Fluorination: : The fluorine atom is introduced through selective fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Final Assembly: : The different fragments are connected through condensation or nucleophilic substitution reactions under mild to moderate conditions.
Industrial Production Methods
Scaling up the synthesis for industrial production requires optimization of reaction conditions to enhance yield and purity. This often involves:
Continuous Flow Chemistry: : Ensuring a controlled reaction environment.
Optimization of Catalysts and Solvents: : Reducing costs and environmental impact.
Purification Techniques: : Utilizing chromatographic methods or crystallization for final product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenolic hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: : The compound may be reduced under catalytic hydrogenation conditions affecting the oxadiazole ring.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitating further functionalization.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or Dess-Martin periodinane.
Reduction: : Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or electrophilic nitrating agents.
Major Products
Oxidation Products: : Quinones or phenolic derivatives.
Reduction Products: : Reduced oxadiazole derivatives.
Substitution Products: : Halogenated or nitrated derivatives depending on the substituent introduced.
Scientific Research Applications
2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol has a broad range of applications:
Chemistry: : Used as a building block for complex organic syntheses.
Biology: : Acts as a molecular probe for biological studies due to its unique structure.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of materials with specific electronic properties, like organic semiconductors.
Mechanism of Action
The compound's effects are mediated through interactions with biological macromolecules:
Molecular Targets: : Enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: : Modulation of kinase activity and inhibition of specific transcription factors.
Comparison with Similar Compounds
Compared to other similar compounds, 2-fluoro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol exhibits unique properties:
Similar Compounds
2-chloro-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
2-methyl-5-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol
Uniqueness: : The fluoro substituent enhances its bioactivity and electronic properties compared to its chloro or methyl analogs, making it more effective in biological applications and material sciences.
And there you have it! Anything specific you'd like me to expand upon?
Properties
CAS No. |
2763751-20-6 |
---|---|
Molecular Formula |
C20H12FN5O2 |
Molecular Weight |
373.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.